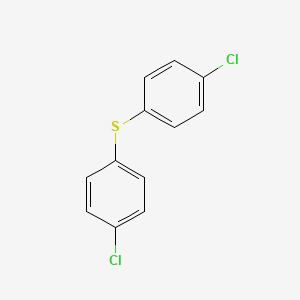

Bis(4-chlorophenyl) sulfide

Übersicht

Beschreibung

Bis(4-chlorophenyl) sulfide is a chemical compound used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .

Synthesis Analysis

Bis(4-chlorophenyl) disulphide can be synthesized from 4-chlorophenylthiol via oxidation . It produces poly(p-phenylene sulfide), via thermolysis .Molecular Structure Analysis

The molecular formula of Bis(4-chlorophenyl) sulfide is C12H8Cl2S . The average mass is 255.163 Da and the monoisotopic mass is 253.972382 Da .Chemical Reactions Analysis

Bis(4-chlorophenyl) disulphide can be prepared by a microwave-assisted method involving the reaction between respective elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder (catalyst) .Physical And Chemical Properties Analysis

Bis(4-chlorophenyl) sulfide has a density of 1.4±0.1 g/cm3 . It has a boiling point of 379.9±27.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.3±3.0 kJ/mol . The flash point is 171.3±20.9 °C . The index of refraction is 1.662 .Wissenschaftliche Forschungsanwendungen

Environmental Toxicology

4,4’-Dichloro Diphenyl Sulfide: has been studied for its effects on aquatic organisms, particularly green algae. Research indicates that it can cause growth inhibition, changes in pigment content, and oxidative stress in Scenedesmus obliquus . This compound’s toxicity is significant in understanding the impact of dioxin-like pollutants in aquatic environments and aids in the assessment of environmental risks and the development of pollution control strategies.

Polymer Chemistry

This compound serves as a precursor in the synthesis of polysulfone plastics . These plastics are known for their rigidity and temperature resistance, making them suitable for applications requiring durability under extreme conditions. The resulting polymers, such as PES or Udel , are utilized in manufacturing plumbing pipes, printer cartridges, and automobile fuses.

Bioremediation

In the context of soil contamination, 4,4’-Dichloro Diphenyl Sulfide is relevant to the study of DDT remediation . Understanding its behavior and degradation pathways can inform strategies to enhance the bioavailability and degradation of persistent organic pollutants like DDT, thereby improving bioremediation techniques.

Pharmacokinetics and Toxicology

The compound’s analogs have been investigated for their toxicokinetic behavior and metabolism in both rats and rhesus monkeys . These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of such compounds, which is crucial for evaluating their safety and potential health risks.

Catalysis and Chemical Reactions

Research has explored the use of p-Chlorophenyl sulfide derivatives in catalytic processes, such as the oxidative degradation of p-chlorophenol . These studies contribute to the development of more efficient and environmentally friendly chemical reactions.

Material Science

The compound’s derivatives are used in the production of materials that require specific properties, such as non-symmetrical heterodimer synthesis . This application is important for creating materials with tailored functionalities for advanced technological applications.

Enzyme Induction Studies

p-Chlorophenyl sulfide: and its related compounds have been shown to induce microsomal enzymes, affecting the biotransformation rates of various chemicals . This property is significant for understanding the mechanisms of drug metabolism and the potential for drug interactions.

Analytical Chemistry

As a standard compound in analytical chemistry, 4,4’-Dichloro Diphenyl Sulfide is used to calibrate instruments and validate analytical methods . This ensures the accuracy and reliability of chemical analyses, which is fundamental in research and quality control.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that the compound is used for proteomics research , suggesting that it may interact with proteins or enzymes within the cell.

Biochemical Pathways

A study on a similar compound, 4,4’-di-cdps, showed that it caused oxidative stress in green algae, inhibiting the activities of antioxidant enzymes and increasing malondialdehyde content . It’s possible that 4,4’-Dichloro Diphenyl Sulfide may have similar effects, but more research is needed to confirm this.

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

As mentioned earlier, similar compounds have been shown to cause oxidative stress in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dichloro Diphenyl Sulfide. For instance, its insolubility in water could affect its distribution in aquatic environments . Additionally, its stability could be influenced by factors such as pH, temperature, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

1-chloro-4-(4-chlorophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEPOVIWHVRBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199761 | |

| Record name | Sulfide, bis(p-chlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-chlorophenyl) sulfide | |

CAS RN |

5181-10-2 | |

| Record name | 1,1′-Thiobis[4-chlorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chlorophenyl)sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorophenyl) sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfide, bis(p-chlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorophenyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-chlorophenyl)sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456Z3RW94H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

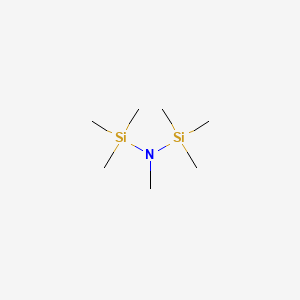

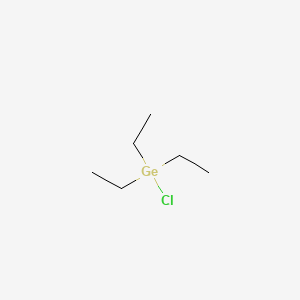

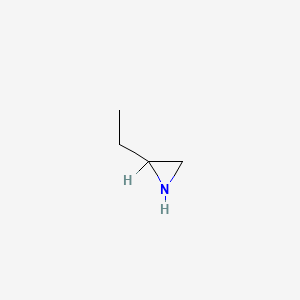

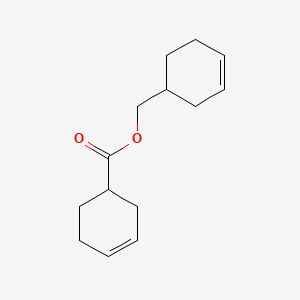

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.